molecular formula C10H13NO4S B13642391 3-(Ethylsulfamoyl)-4-methylbenzoic acid

3-(Ethylsulfamoyl)-4-methylbenzoic acid

Cat. No.: B13642391
M. Wt: 243.28 g/mol
InChI Key: HMRUQFFDUMPRHJ-UHFFFAOYSA-N
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Description

3-(Ethylsulfamoyl)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzene ring substituted with an ethylsulfamoyl group at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfamoyl)-4-methylbenzoic acid typically involves the sulfonation of 4-methylbenzoic acid followed by the introduction of the ethylsulfamoyl group. One common method includes the reaction of 4-methylbenzoic acid with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ethylamine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfamoyl)-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The ethylsulfamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfamoyl)-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfamoyl)-4-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfamoyl)-4-methylbenzoic acid
  • 3-(Ethylsulfamoyl)-4-chlorobenzoic acid
  • 3-(Ethylsulfamoyl)-4-nitrobenzoic acid

Comparison

Compared to similar compounds, 3-(Ethylsulfamoyl)-4-methylbenzoic acid is unique due to the presence of both the ethylsulfamoyl and methyl groups, which can influence its reactivity and binding properties. The specific substitution pattern on the benzene ring can affect the compound’s solubility, stability, and overall biological activity.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

3-(ethylsulfamoyl)-4-methylbenzoic acid

InChI

InChI=1S/C10H13NO4S/c1-3-11-16(14,15)9-6-8(10(12)13)5-4-7(9)2/h4-6,11H,3H2,1-2H3,(H,12,13)

InChI Key

HMRUQFFDUMPRHJ-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)C

Origin of Product

United States

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